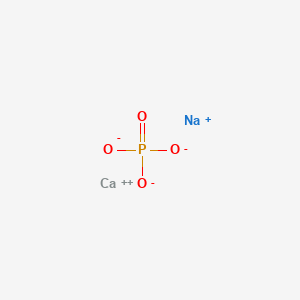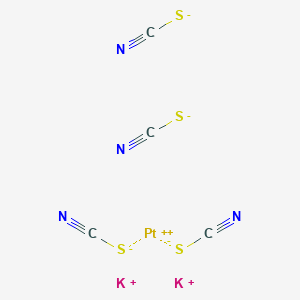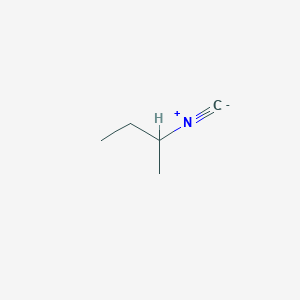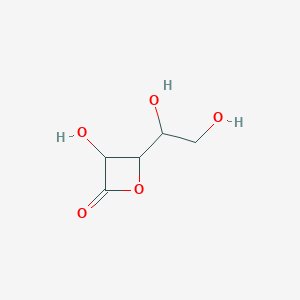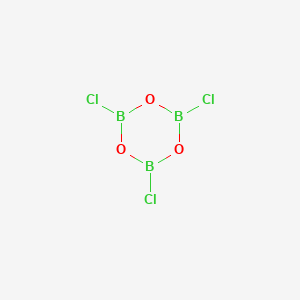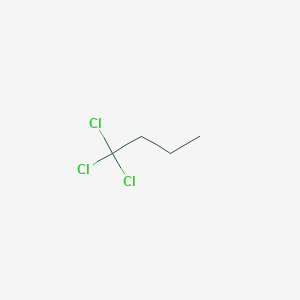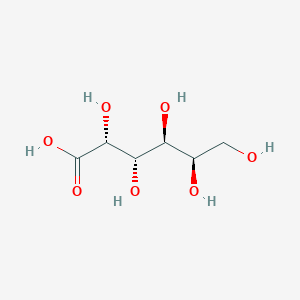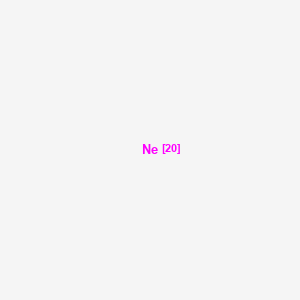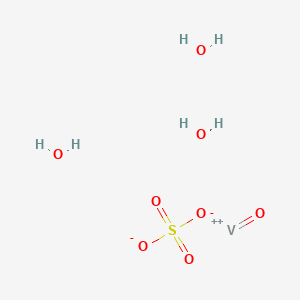
Vanadyl sulfate trihydrate
Overview
Description
Vanadyl sulfate trihydrate is an inorganic compound with the chemical formula VOSO₄·3H₂O. It is a blue solid that is highly soluble in water and is one of the most common sources of vanadium in the laboratory. The compound features the vanadyl ion (VO²⁺), which is known for its high stability and has been referred to as the "most stable diatomic ion" . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadyl sulfate trihydrate is typically synthesized by the reduction of vanadium pentoxide (V₂O₅) with sulfur dioxide (SO₂) in the presence of sulfuric acid (H₂SO₄) and water. The reaction can be represented as follows: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From the aqueous solution, the salt crystallizes as the pentahydrate, which can be further processed to obtain the trihydrate form .
Industrial Production Methods: In industrial settings, this compound is produced through solvent extraction techniques. One method involves the use of 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (EHEHPA) and tri-n-butyl phosphate (TBP) as phase modifiers to extract vanadium (IV) from sulfate solutions containing impurities such as iron and aluminum. The extraction and stripping conditions are optimized to achieve high purity vanadyl sulfate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Vanadyl sulfate trihydrate undergoes various chemical reactions, including oxidation, reduction, and complex formation.
Oxidation: In acidic solutions, vanadyl sulfate can be oxidized to form yellow-colored vanadyl (V) derivatives.
Reduction: Reduction of vanadyl sulfate by zinc or other reducing agents results in the formation of vanadium (III) and vanadium (II) derivatives, which are characteristically green and violet, respectively .
Complex Formation: Vanadyl sulfate is a common precursor to other vanadyl derivatives, such as vanadyl acetylacetonate. The reaction with acetylacetone and sodium carbonate can be represented as follows: [ [\text{V(O)(H}_2\text{O})_4]\text{SO}_4 + 2\text{C}_5\text{H}_8\text{O}_2 + \text{Na}_2\text{CO}_3 \rightarrow [\text{V(O)(C}_5\text{H}_7\text{O}_2)_2] + \text{Na}_2\text{SO}_4 + 5\text{H}_2\text{O} + \text{CO}_2 ]
Scientific Research Applications
Vanadyl sulfate trihydrate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor for synthesizing other vanadium compounds.
- Employed in studies of coordination chemistry and catalysis.
Biology:
- Investigated for its role as an inhibitor of protein-serine/threonine kinases, particularly cAMP-dependent protein kinase .
Medicine:
- Explored for its potential antidiabetic properties. Vanadyl sulfate has been shown to lower blood glucose levels and improve insulin sensitivity in diabetic models .
Industry:
Mechanism of Action
The mechanism by which vanadyl sulfate trihydrate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in its antidiabetic role, vanadyl sulfate enhances insulin-mediated activation of insulin receptors, such as IRS-1 protein kinase and phosphoinositide 3-kinase (PI3K), without increasing insulin secretion . This leads to improved glucose uptake and utilization in cells.
Comparison with Similar Compounds
Vanadyl sulfate trihydrate can be compared with other vanadium compounds, such as:
Vanadyl Chloride (VOCl₂):
- Similar to vanadyl sulfate in terms of the vanadyl ion (VO²⁺) presence.
- Used in different catalytic and synthetic applications.
Vanadyl Nitrate (VON₂O₆):
- Another vanadyl compound with distinct reactivity and applications in materials science.
Vanadyl Acetylacetonate (VO(C₅H₇O₂)₂):
- A coordination complex used in organic synthesis and catalysis.
Uniqueness: this compound is unique due to its high stability, solubility in water, and versatility as a precursor for various vanadium derivatives. Its applications in both scientific research and industrial processes highlight its importance among vanadium compounds .
Properties
IUPAC Name |
oxovanadium(2+);sulfate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.3H2O.O.V/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);3*1H2;;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNISNRSFHAKFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O8SV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12210-47-8 | |
| Record name | Vanadyl sulfate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


